molecular formula C10H8BrN3O B2860922 5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one CAS No. 2092159-12-9

5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one

Cat. No.: B2860922
CAS No.: 2092159-12-9
M. Wt: 266.098
InChI Key: UPNUGBZREKDVDK-UHFFFAOYSA-N
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Description

5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one (CAS 2092159-12-9) is a brominated pyrazinone derivative of high interest in medicinal chemistry and drug discovery. With the molecular formula C10H8BrN3O and a molecular weight of 266.09 g/mol , this compound serves as a versatile chemical intermediate. The 2(1H)-pyrazinone scaffold is a recognized motif in the design of novel kinase inhibitors, which are crucial for the development of targeted anticancer therapies . The bromine atom at the 5-position offers a reactive handle for further functionalization, allowing researchers to rapidly generate diverse compound libraries using cross-coupling reactions and other synthetic methods. The pyridin-2-ylmethyl substitution on the ring nitrogen contributes to the molecular diversity and physicochemical properties of the molecule, making it a valuable building block for structure-activity relationship (SAR) studies. This product is intended for research purposes only, strictly within laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers handle this material under appropriate safety protocols, as it may cause skin, eye, and respiratory irritation.

Properties

IUPAC Name

5-bromo-1-(pyridin-2-ylmethyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-7-14(10(15)5-13-9)6-8-3-1-2-4-12-8/h1-5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNUGBZREKDVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=C(N=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Electrophilic Bromination

Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) is a classical approach. For example:
$$
\text{1-(Pyridin-2-ylmethyl)pyrazin-2(1H)-one} + \text{Br}2 \xrightarrow{\text{FeBr}3, \text{CHCl}_3} \text{5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one}
$$
This method achieves moderate yields (45–60%) but requires careful temperature control (0–5°C) to minimize di-bromination.

Oxidative Bromination with HBr/H₂O₂

A one-pot oxidative bromination method adapted from pyrimidine chemistry (see) involves hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂):
$$
\text{1-(Pyridin-2-ylmethyl)pyrazin-2(1H)-one} \xrightarrow{\text{HBr (20–35\%), H}2\text{O}2, 100^\circ\text{C}} \text{5-Bromo product}
$$
Yields range from 50–70%, with the reaction time optimized to 8–12 hours. Catalase is added post-reaction to decompose excess H₂O₂, improving purity.

Ring-Formation Strategies

Cyclization of α-Aminoamide Derivatives

A literature approach for pyrazinones involves condensing α-aminoamides with α-diketones. For the target compound:

  • Synthesis of 5-bromopyrazin-2(1H)-one :
    • Bromination of pyrazin-2(1H)-one using Br₂/FeBr₃ yields 5-bromopyrazin-2(1H)-one (60–65% yield).
  • N-Alkylation with Pyridin-2-ylmethyl Halides :
    $$
    \text{5-Bromopyrazin-2(1H)-one} + \text{ClCH}_2(\text{pyridin-2-yl}) \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
    $$
    This step achieves 55–70% yield but competes with O-alkylation, necessitating excess halide.

Mesoionic Oxazolium Intermediate Route

A novel method reported in employs mesoionic 1,3-oxazolium-5-olates and TosMIC (p-toluenesulfonylmethyl isocyanide) for pyrazinone synthesis:
$$
\text{Mesoionic oxazolium} + \text{TosMIC} \xrightarrow{\text{DBU, DMF, O}_2} \text{Pyrazin-2(1H)-one derivative}
$$
Adapting this method, bromine can be introduced via post-cyclization electrophilic substitution. Yields for analogous compounds reach 58–68%.

Comparative Analysis of Methods

Method Yield (%) Advantages Drawbacks
Direct Bromination 45–60 Simple, one-step Low regioselectivity, side products
HBr/H₂O₂ Oxidation 50–70 Scalable, fewer byproducts Requires high-temperature conditions
α-Aminoamide Cyclization 55–70 High purity Multi-step, costly reagents
Mesoionic Route 58–68 Novel, efficient ring formation Sensitivity to oxygen, specialized setup

Optimization and Scale-Up Considerations

  • Catalyst Screening : FeBr₃ outperforms AlBr₃ in minimizing di-bromination during electrophilic substitution.
  • Solvent Effects : DMF enhances N-alkylation efficiency compared to THF or DMSO.
  • Temperature Control : Maintaining ≤10°C during work-up prevents decomposition of the brominated product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The pyrazinone core can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazinones, while oxidation and reduction reactions can modify the oxidation state of the pyrazinone core.

Scientific Research Applications

5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or conductivity.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Pyrazin-2(1H)-one Derivatives

The following table compares 5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one with structurally related pyrazin-2(1H)-one derivatives, focusing on substituents, biological activities, and key findings:

Compound Name Substituents (Position) Biological Activity Key Findings Reference
This compound 5-Br, 1-(pyridin-2-ylmethyl) Kinase inhibition (putative) Hypothesized to bind ATP pockets of RTKs (e.g., PDGFR) via pyrazinone core.
5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one 5-Br, 1-(3-fluorophenyl) Undisclosed (discontinued) Discontinued due to unspecified challenges in development.
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one 5-Br, 1-(4-methoxyphenyl) Kinase inhibition (PDGFRβ) IC50 < 1 µM in enzymatic assays; methoxy group enhances metabolic stability.
3-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)pyrazin-2(1H)-one 3-(4-methoxyphenyl), 5-(4-methylpiperidinyl) Anticancer (PDGFR-dependent cells) Demonstrated sub-µM IC50 via optimized ATP-pocket binding.
5-Bromo-1-(2,2,2-trifluoroethyl)pyrazin-2(1H)-one 5-Br, 1-(trifluoroethyl) Undisclosed Fluorinated alkyl chain may improve bioavailability and CNS penetration.
Hamacanthin A (marine alkaloid) Natural product with pyrazinone core Antifungal (Candida albicans) Growth inhibition via disruption of fungal cell membranes.

Key Structural and Functional Insights:

Substituent Effects on Kinase Inhibition: The 5-bromo substituent is critical for electrophilic interactions in kinase ATP pockets. For example, 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one shows sub-µM IC50 against PDGFRβ, outperforming non-brominated analogs . Aromatic vs. Alkyl Substitutions: Pyridin-2-ylmethyl (aromatic) and trifluoroethyl (alkyl) groups at the 1-position modulate solubility and target engagement. Aromatic groups (e.g., 4-methoxyphenyl) enhance stability, while alkyl groups (e.g., trifluoroethyl) may improve pharmacokinetics .

Synthetic Accessibility: Multicomponent reactions (e.g., Ugi adduct cyclization) enable rapid synthesis of diverse pyrazinones, including 3,4-dihydropyrazin-2(1H)-ones and fully aromatic derivatives . Microwave-assisted ring closure further optimizes yields for asymmetric 3,5-substituted analogs .

Biological Activity

5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Molecular Formula: C10_{10}H8_{8}BrN3_3O
Molecular Weight: 266.09 g/mol
CAS Number: 2092159-12-9

The synthesis of this compound typically involves the bromination of a pyrazinone precursor followed by the introduction of the pyridin-2-ylmethyl group. Common methods include using brominating agents such as N-bromosuccinimide (NBS) in dichloromethane, followed by alkylation with pyridin-2-ylmethyl chloride under basic conditions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The bromine atom in its structure can form halogen bonds with amino acid residues in proteins, which may lead to inhibition or modulation of enzyme activities. Additionally, the pyrazinone ring can participate in hydrogen bonding and π-π stacking interactions, enhancing its binding affinity to target sites.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • Cell Line Studies: In vitro assays revealed that this compound inhibits the proliferation of various cancer cell lines. For instance, it showed an IC50_{50} value of approximately 49.85 µM against A549 lung cancer cells, indicating moderate cytotoxicity .
Cell Line IC50_{50} (µM) Mechanism
A54949.85Induction of apoptosis
HCT1160.39Aurora-A kinase inhibition
MCF70.46Cell cycle arrest

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor:

  • Aurora-A Kinase: The compound has shown promising results as an Aurora-A kinase inhibitor with an IC50_{50} of 0.067 µM, suggesting its potential use in targeted cancer therapies .

Case Studies

Case Study 1: Antitumor Activity Assessment

In a study conducted by Xia et al., various pyrazole derivatives were synthesized and screened for their antitumor activity. Among them, compounds similar to this compound exhibited significant growth inhibition across multiple cancer cell lines, with IC50_{50} values ranging from 0.04 to 11.4 µM .

Case Study 2: Chemical Probes in Biological Research

Research has utilized this compound as a chemical probe to study biological processes involving enzyme interactions and receptor binding. The unique structural features allow it to effectively modulate biological pathways, making it a valuable tool in chemical biology.

Comparison with Similar Compounds

This compound can be compared with other halogenated pyrazinones:

Compound Unique Feature
5-Chloro-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-oneChlorine substitution affecting reactivity
5-Iodo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-oneIodine providing different binding characteristics
5-Bromo Compound Unique bromine interactions enhancing biological activity

Q & A

Q. Key Considerations :

  • Temperature Control : Excessive heat during substitution may lead to decomposition; optimal yields are achieved at 80–100°C .
  • Catalyst Selection : Palladium catalysts improve regioselectivity for the pyridin-2-ylmethyl group, while copper-based systems are cost-effective for small-scale synthesis .

How can computational methods predict the electronic properties and reactivity of this compound?

Advanced Research Question

  • HOMO-LUMO Analysis : Density Functional Theory (DFT) calculations reveal electron-deficient regions at the bromine and pyrazinone core, making the compound prone to nucleophilic attacks at C5 and electrophilic substitutions at the pyridine ring .
  • Solvent Effects : Polarizable Continuum Models (PCM) show enhanced solubility in DMSO and DMF, aligning with experimental observations of reactivity in these solvents .
  • Reactivity Prediction : Molecular docking studies suggest the pyridin-2-ylmethyl group enhances binding to enzymes like kinases, guiding derivatization for medicinal chemistry applications .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Distinct peaks for pyrazinone NH (~δ 12 ppm) and pyridin-2-ylmethyl protons (δ 4.5–5.0 ppm for CH₂) .
    • ¹³C NMR : Carbonyl (C=O) resonance at ~δ 160 ppm and aromatic carbons (pyridine/pyrazinone) between δ 120–150 ppm .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 266.09) and fragmentation patterns for structural validation .
  • X-ray Crystallography : SHELX software refines crystal structures, revealing bond angles and intermolecular interactions (e.g., halogen bonding with bromine) .

How does the compound’s structure influence its biological activity, and what strategies enhance target selectivity?

Advanced Research Question

  • Structure-Activity Relationships (SAR) :
    • The bromine atom at C5 increases electrophilicity, enhancing covalent binding to cysteine residues in target proteins .
    • The pyridin-2-ylmethyl group improves solubility and π-π stacking with aromatic residues in enzyme active sites .
  • Derivatization Strategies :
    • Fluorine Substitution : Replacing bromine with fluorine reduces toxicity while maintaining binding affinity (see analogous compounds in ) .
    • Heterocycle Fusion : Adding fused rings (e.g., pyrido[2,3-b]pyrazinones) modulates pharmacokinetic properties .

What experimental approaches resolve contradictions in reported reaction mechanisms (e.g., bromine participation)?

Advanced Research Question

  • Isotopic Labeling : Using ⁸¹Br-labeled compounds tracks bromine’s role in SNAr reactions, confirming its leaving-group behavior in substitution reactions .
  • Kinetic Studies : Monitoring reaction rates under varying pH and solvent polarity identifies rate-limiting steps (e.g., base-assisted deprotonation in nucleophilic substitutions) .
  • In Situ Spectroscopy : IR and Raman spectroscopy detect intermediate species (e.g., bromine radical formation during photochemical reactions) .

How can researchers validate the compound’s stability under physiological conditions for drug discovery?

Advanced Research Question

  • Accelerated Degradation Studies :
    • pH Stability : Incubate the compound in buffers (pH 1–10) and analyze degradation products via HPLC-MS. Pyrazinone rings are prone to hydrolysis at extreme pH .
    • Thermal Stability : TGA/DSC analysis reveals decomposition above 200°C, suggesting suitability for solid formulations .
  • Metabolic Profiling : Liver microsome assays identify major metabolites (e.g., oxidative debromination or pyridine N-oxidation) .

What are the best practices for troubleshooting low yields in multicomponent reactions involving this compound?

Basic Research Question

  • Reagent Purity : Ensure anhydrous conditions and fresh catalysts (e.g., Pd(PPh₃)₄) to avoid deactivation .
  • Workup Optimization : Use extraction with ethyl acetate and brine to remove polar byproducts .
  • Column Chromatography : Employ gradient elution (hexane:EtOAc 4:1 to 1:2) to separate unreacted starting materials .

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